1,3-Dieicosapentaenoyl glycerol

In vitro digestion Lipolysis Bioaccessibility

(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z,17Z,17'Z)-5,8,11,14,17-eicosapentaenoic acid, 2-hydroxy-1,3-propanediyl ester, commonly referred to as 1,3-dieicosapentaenoyl glycerol or EPA diglyceride, is a diacylglycerol (DAG) species characterized by two eicosapentaenoic acid (EPA, 20:5 n-3) chains esterified at the sn-1 and sn-3 positions of a glycerol backbone. With a molecular weight of 660.97 g/mol and a predicted LogP of 12.68, this highly lipophilic compound is a specific regioisomer within the broader class of omega-3 polyunsaturated fatty acid (PUFA) glycerides.

Molecular Formula C43H64O5
Molecular Weight 661.0 g/mol
Cat. No. B3026151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dieicosapentaenoyl glycerol
Molecular FormulaC43H64O5
Molecular Weight661.0 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)O
InChIInChI=1S/C43H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,41,44H,3-4,9-10,15-16,21-22,27-28,33-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-
InChIKeyTXYVJIXIUGRAFF-LPEZNXMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Dieicosapentaenoyl Glycerol (EPA Diglyceride): A Structurally Defined Diacylglycerol for Lipid Research and Advanced Formulation Development


(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z,17Z,17'Z)-5,8,11,14,17-eicosapentaenoic acid, 2-hydroxy-1,3-propanediyl ester, commonly referred to as 1,3-dieicosapentaenoyl glycerol or EPA diglyceride, is a diacylglycerol (DAG) species characterized by two eicosapentaenoic acid (EPA, 20:5 n-3) chains esterified at the sn-1 and sn-3 positions of a glycerol backbone . With a molecular weight of 660.97 g/mol and a predicted LogP of 12.68, this highly lipophilic compound is a specific regioisomer within the broader class of omega-3 polyunsaturated fatty acid (PUFA) glycerides . As a research tool, it is supplied as a purified liquid with >98% purity, enabling precise investigation into the distinct biochemical behavior of a 1,3-diacylglycerol structure versus other molecular forms of EPA such as triglycerides, ethyl esters, and monoglycerides .

Why an EPA Diglyceride Standard Cannot Be Substituted with Common EPA Triglycerides or Ethyl Esters


In research and industrial applications requiring precise lipidomic quantification, formulation optimization, or mechanistic studies, a generic EPA oil or a standard triglyceride cannot functionally replace a purified EPA diglyceride standard. The target compound is a specific 1,3-regioisomer of EPA diacylglycerol, whereas common substitutes like fish oil-derived EPA triglycerides consist of a complex mixture of triacylglycerols with variable fatty acid compositions and positional distributions [1]. Furthermore, the molecular form of EPA is a primary determinant of its physicochemical behavior, enzymatic hydrolysis rates, and subsequent biological fate. Studies have established a clear hierarchy of EPA bioavailability and digestive kinetics that depends on the esterified form: monoglyceride > diglyceride > triglyceride > ethyl ester [2]. Therefore, using an EPA triglyceride or ethyl ester as a surrogate for a diglyceride introduces significant and unquantified variability in critical experimental parameters such as solubility, lipase-mediated release, and membrane permeability, thereby compromising the reproducibility and interpretability of results [3].

Quantitative Evidence Guide: Key Differentiators of 1,3-Dieicosapentaenoyl Glycerol Against Alternative EPA Forms


Superior In Vitro Digestive Release of EPA from 2-MAG vs. TAG and EE Forms

The molecular form of EPA profoundly impacts its release during simulated digestion. A 2025 study quantified that EPA in the 2-monoacylglycerol (2-MAG) form, a direct digestive product of the target 1,3-diglyceride, is hydrolyzed significantly faster than triacylglycerol (TAG) and ethyl ester (EE) forms. After simulated intestinal digestion, the amount of EPA released followed a clear order: 2-MAG > 1(3)-MAG > TAG > EE [1].

In vitro digestion Lipolysis Bioaccessibility

Enhanced In Vivo EPA Bioavailability from Diglyceride vs. Ethyl Ester Forms

A comparative pharmacokinetic study in humans demonstrated that the monoacylglycerol (MAG) form, which is structurally related to the digestive product of a diglyceride, achieves a 3-fold higher peak plasma concentration (Cmax) of EPA compared to the ethyl ester (EE) form, a widely used pharmaceutical form [1]. Furthermore, the relative bioavailability of EPA from free fatty acids is 186% compared to triglycerides, while ethyl esters show only 40% relative bioavailability [2].

Pharmacokinetics Bioavailability Absorption

Defined Physicochemical Profile (LogP 12.68) Contrasts with Ethyl Ester for Formulation Design

The target compound, 1,3-dieicosapentaenoyl glycerol, is a highly lipophilic diacylglycerol with a predicted LogP of 12.68, indicating extremely low aqueous solubility . This contrasts sharply with EPA ethyl ester, which, while also lipophilic, has a lower LogP and distinct solubility and molecular packing properties due to the absence of the glycerol backbone . This difference in LogP is critical for predicting partitioning behavior in biphasic systems and for selecting appropriate excipients in formulation development.

Formulation science Lipophilicity Solubility

Distinct Postprandial Metabolic Fate of 1,3-Diglycerides Compared to Triglycerides

The regiospecificity of the diglyceride structure dictates its metabolic processing. Ingested sn-1,3 diglycerides are primarily transformed into 1(3)-monoglycerides in the small intestine, which are then poorly re-esterified back into triglycerides [1]. This is in contrast to ingested triglycerides, which are hydrolyzed to 2-monoglycerides, a form that is efficiently re-esterified and packaged into chylomicrons for systemic transport [1]. This divergence in metabolic fate has been linked to potential benefits in managing postprandial lipidemia and body weight [2].

Metabolism Lipid biochemistry Nutritional science

Recommended Applications for 1,3-Dieicosapentaenoyl Glycerol Based on Quantified Evidence


Analytical Method Development and Lipidomic Quantification

This purified compound serves as an essential analytical standard for the identification and quantification of EPA-containing diglycerides in complex biological matrices and food products. Its defined structure (sn-1,3 regioisomer) and high purity (>98%) are prerequisites for developing and validating robust LC-MS or GC-FID methods, as outlined in protocols for glyceride analysis [1]. The use of this standard ensures accurate calibration and reliable quantification, which is not achievable with mixed triglyceride oils [2].

In Vitro Digestion and Bioaccessibility Models

The evidence that the digestive products of this diglyceride (i.e., 2-MAG) are hydrolyzed more rapidly and completely than TAG and EE forms makes it an ideal candidate for investigating the relationship between lipid molecular structure and bioaccessibility [1]. Researchers can use this compound to formulate model emulsions and study the kinetics of lipase action, bile salt interactions, and micellarization, providing data that is directly relevant to optimizing oral delivery systems for poorly water-soluble nutraceuticals and pharmaceuticals [2].

Formulation Development for Enhanced Oral Bioavailability

The quantitative advantage of diglyceride-derived EPA forms over ethyl esters in terms of absorption kinetics provides a strong rationale for using this compound in pre-formulation studies [1]. Its distinct physicochemical properties (LogP 12.68) and metabolic fate inform the design of advanced lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS) or emulsion pre-concentrates, aimed at improving the oral bioavailability of omega-3 PUFAs or as a model lipophilic cargo [2].

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